molecular formula C10H12N2S B183445 4-Methyl-4-phenyl-2-imidazolidinethione CAS No. 13206-10-5

4-Methyl-4-phenyl-2-imidazolidinethione

Cat. No.: B183445
CAS No.: 13206-10-5
M. Wt: 192.28 g/mol
InChI Key: TVFHYGQOWWPMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4-phenyl-2-imidazolidinethione (C₁₀H₁₂N₂S) is a sulfur-containing heterocyclic compound featuring a saturated imidazolidine ring substituted with methyl and phenyl groups at the 4-position and a thione (C=S) group at the 2-position . Key structural attributes include:

  • Molecular Formula: C₁₀H₁₂N₂S
  • SMILES: CC1(CNC(=S)N1)C2=CC=CC=C2
  • InChIKey: TVFHYGQOWWPMMJ-UHFFFAOYSA-N

The thione group confers distinct reactivity, particularly in coordination chemistry and nucleophilic substitution reactions.

Properties

CAS No.

13206-10-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

4-methyl-4-phenylimidazolidine-2-thione

InChI

InChI=1S/C10H12N2S/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)

InChI Key

TVFHYGQOWWPMMJ-UHFFFAOYSA-N

SMILES

CC1(CNC(=S)N1)C2=CC=CC=C2

Isomeric SMILES

CC1(CN=C(N1)S)C2=CC=CC=C2

Canonical SMILES

CC1(CNC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between 4-methyl-4-phenyl-2-imidazolidinethione and related imidazole/imidazolidine derivatives:

Compound Name Molecular Formula Key Substituents Functional Groups Synthesis Highlights
This compound C₁₀H₁₂N₂S Methyl, Phenyl Thione (C=S) Not specified in evidence
4-Methyl-2-phenyl-1H-imidazole C₁₀H₁₀N₂ Methyl, Phenyl Imidazole (C=N) Alkylation with methyl iodide
4-Formyl-2-(4-methoxyphenyl)-1H-imidazole C₁₁H₁₀N₂O₂ Formyl, Methoxyphenyl Aldehyde (CHO), Methoxy Eco-friendly formylation
Benzimidazole derivatives (e.g., 4a-f) Varies Fluorine, Benzodioxole Fluoro, Ether Condensation with aldehydes
Key Observations:

Thione vs.

Substituent Effects : The phenyl and methyl groups in both compounds contribute to steric bulk, but the methoxy and formyl groups in 4-formyl-2-(4-methoxyphenyl)-1H-imidazole increase polarity and reactivity toward nucleophiles .

Synthetic Complexity : Benzimidazole derivatives (e.g., ) require multi-step syntheses involving fluorine and benzodioxole incorporation, contrasting with the simpler alkylation routes for 4-methyl-2-phenyl-1H-imidazole .

Physicochemical Properties

Property This compound 4-Methyl-2-phenyl-1H-imidazole
Molar Mass (g/mol) 192.28 158.20
Density (g/cm³) Not reported 1.109 (predicted)
Solubility Likely low (non-polar substituents) Moderate in polar solvents

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